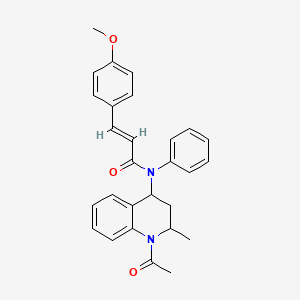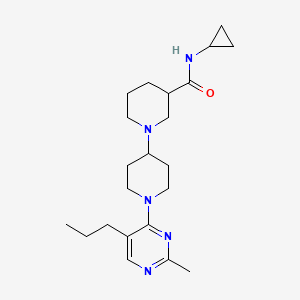![molecular formula C14H21FN2O3S B5419882 N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5419882.png)
N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, or programmed cell death, and its overexpression has been linked to various types of cancer. ABT-199 has shown promising results in preclinical and clinical studies as a potential therapy for hematological malignancies.
作用机制
BCL-2 is an anti-apoptotic protein that prevents programmed cell death by inhibiting the activity of pro-apoptotic proteins. N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide selectively binds to the hydrophobic groove of BCL-2, mimicking the structure of pro-apoptotic proteins and displacing them from the binding site. This leads to the activation of apoptosis and the death of cancer cells that are dependent on BCL-2 for survival.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in BCL-2-dependent cancer cells, leading to tumor regression and improved survival in preclinical and clinical studies. However, this compound can also cause adverse effects in normal cells that express BCL-2, such as platelets and lymphocytes. This can result in thrombocytopenia and immunosuppression, which are the most common side effects of this compound treatment.
实验室实验的优点和局限性
N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide has several advantages for laboratory experiments, including its high potency and selectivity for BCL-2, which allows for the specific targeting of cancer cells. However, this compound also has limitations, such as its potential to cause off-target effects in normal cells and its limited efficacy in cancers that are not dependent on BCL-2 for survival.
未来方向
There are several future directions for the development of N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide and related compounds. One potential direction is the combination of this compound with other targeted therapies or chemotherapy agents to improve its efficacy and reduce the risk of resistance. Another direction is the identification of biomarkers that can predict response to this compound and guide patient selection for treatment. Additionally, the development of next-generation BCL-2 inhibitors with improved selectivity and reduced toxicity is an area of active research.
合成方法
The synthesis of N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide involves several steps, including the reaction of 4-(2-fluorobenzyl)morpholine with 2-chloro-N-(4-nitrophenyl)methanesulfonamide to form the intermediate N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}-2-nitrobenzenesulfonamide. This intermediate is then reduced to the final product, this compound, using palladium on carbon as a catalyst.
科学研究应用
N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide has been extensively studied in preclinical and clinical settings as a potential therapy for hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. In preclinical studies, this compound has shown selective and potent activity against BCL-2-dependent cancer cells, inducing apoptosis and inhibiting tumor growth. In clinical trials, this compound has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL and AML.
属性
IUPAC Name |
N-[2-[4-[(2-fluorophenyl)methyl]morpholin-2-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O3S/c1-21(18,19)16-7-6-13-11-17(8-9-20-13)10-12-4-2-3-5-14(12)15/h2-5,13,16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBAHKMWAFCUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1CN(CCO1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(methylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5419801.png)
![N-{3-[(4-ethylbenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B5419807.png)

![2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-2-oxoethanol](/img/structure/B5419835.png)

![ethyl [4-(4-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5419843.png)
![6-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5419845.png)
![6-methyl-2-{[(2-pyridinylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5419847.png)
![N-{[5-(4-fluorophenyl)-3-isoxazolyl]methyl}-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5419859.png)
![4-(2,2-dimethylpent-4-en-1-yl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5419863.png)
![3-{2-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5419867.png)
![1-[(dimethylamino)sulfonyl]-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5419876.png)
![N-[(3-methylisoxazol-5-yl)methyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5419890.png)
